2,4-Bis(trifluoromethyl)phenylacetic acid
Overview
Description
2,4-Bis(trifluoromethyl)phenylacetic acid is a useful research compound. Its molecular formula is C10H6F6O2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known to be used as a reagent in organic synthesis , suggesting that its targets could be a variety of organic compounds.
Mode of Action
It is known to be used as a reagent in organic synthesis . This suggests that it likely interacts with its targets through chemical reactions, leading to the formation of new compounds.
Biochemical Pathways
Given its use in organic synthesis , it can be inferred that it may be involved in various biochemical reactions, depending on the specific context of its use.
Pharmacokinetics
It is known that the compound has a strong acidity , which could potentially influence its absorption and distribution in the body.
Result of Action
Given its use as a reagent in organic synthesis , it can be inferred that its action results in the formation of new organic compounds.
Action Environment
The action of 2,4-Bis(trifluoromethyl)phenylacetic acid can be influenced by various environmental factors. For instance, its solubility in organic solvents like ether, benzene, and dichloromethane, but poor solubility in water , could affect its action in different environments. Additionally, its strong acidity could also influence its stability and efficacy under different pH conditions.
Biochemical Analysis
Biochemical Properties
It is known that it can dissolve in organic solvents such as ether, benzene, and dichloromethane, but is hardly soluble in water . This suggests that it may interact with hydrophobic regions of proteins and other biomolecules.
Temporal Effects in Laboratory Settings
Preparation Methods
The synthesis of 2,4-Bis(trifluoromethyl)phenylacetic acid typically involves fluorination reactions. One common method includes the reaction of 2,4-diaminophenylacetic acid with trifluoroethanol . The reaction conditions often require the presence of a strong acid or base to facilitate the fluorination process. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2,4-Bis(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Bis(trifluoromethyl)phenylacetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,4-Bis(trifluoromethyl)phenylacetic acid can be compared with other similar compounds such as:
2-(Trifluoromethyl)phenylacetic acid: This compound has only one trifluoromethyl group, making it less acidic and less reactive compared to this compound.
4-(Trifluoromethyl)phenylacetic acid: Similar to the previous compound, it has a single trifluoromethyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its dual trifluoromethyl groups, which significantly enhance its chemical properties and make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-[2,4-bis(trifluoromethyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O2/c11-9(12,13)6-2-1-5(3-8(17)18)7(4-6)10(14,15)16/h1-2,4H,3H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHGLBXVODTIEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371180 | |
Record name | 2,4-Bis(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177952-39-5 | |
Record name | 2,4-Bis(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Bis(trifluoromethyl)phenylacetic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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